molecular formula C13H13NO4S2 B2877126 3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid CAS No. 1710202-86-0

3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid

Cat. No.: B2877126
CAS No.: 1710202-86-0
M. Wt: 311.37
InChI Key: NILWBXOQQWBACX-UHFFFAOYSA-N
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Description

3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid is a versatile chemical compound with a unique structure that allows for diverse applications in various scientific fields. This compound contains a thiophene ring, which is a five-membered ring with one sulfur atom, and is substituted with an ethyl(phenylsulfonyl)amino group and a carboxylic acid group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Scientific Research Applications

3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid has a wide range of applications in scientific research, including:

Future Directions

Thiophene-based analogs are a growing area of interest for scientists due to their potential as biologically active compounds . They are being explored for their various biological effects, indicating a promising future direction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl(phenylsulfonyl)amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted thiophene derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[Ethyl(phenylsulfonyl)amino]thiophene-2-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the ethyl(phenylsulfonyl)amino group and the carboxylic acid group allows for diverse chemical modifications and applications, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

3-[benzenesulfonyl(ethyl)amino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4S2/c1-2-14(11-8-9-19-12(11)13(15)16)20(17,18)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILWBXOQQWBACX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=C(SC=C1)C(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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